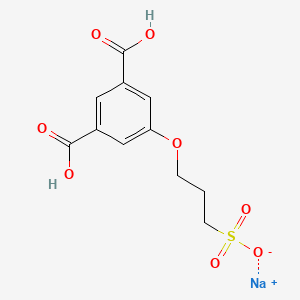
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate is a chemical compound with the molecular formula C11H11O8S.Na and a molecular weight of 326.255 g/mol . It is also known by its systematic name, 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, sodium salt (1:1) . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
The synthesis of sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate typically involves the reaction of 1,3-benzenedicarboxylic acid with 3-sulfopropanol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Chemischer Reaktionen
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . The sulfonate group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate can be compared with other similar compounds, such as:
Sodium dihydrogen 5-(3-sulfopropoxy)isophthalate: Similar in structure but may have different reactivity and applications.
1,3-Benzenedicarboxylic acid derivatives: These compounds share the core structure but differ in their functional groups, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific sulfonate group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
66687-30-7 |
|---|---|
Molekularformel |
C11H11NaO8S |
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
sodium;3-(3,5-dicarboxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C11H12O8S.Na/c12-10(13)7-4-8(11(14)15)6-9(5-7)19-2-1-3-20(16,17)18;/h4-6H,1-3H2,(H,12,13)(H,14,15)(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
OPPAMCXEVPUKEF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCS(=O)(=O)[O-])C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















